molecular formula C12H13N3O3S B2623761 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide CAS No. 400083-65-0

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B2623761
CAS No.: 400083-65-0
M. Wt: 279.31
InChI Key: ZYUKYVOYHWOEFK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiazole ring, along with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dimethoxyphenyl ring .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the thiazole ring and the dimethoxyphenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-17-9-4-3-7(5-10(9)18-2)12-14-8(6-19-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUKYVOYHWOEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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